BenchChemオンラインストアへようこそ!

Trimipramine Maleate

Sleep architecture Polysomnography REM sleep preservation

Trimipramine maleate is the only TCA that enhances REM sleep while showing antidepressant efficacy, enabling dissociation of REM changes from therapeutic response in polysomnographic studies. Unlike amitriptyline, it does not reduce platelet serotonin, confirming its non-monoaminergic mechanism. With a clozapine-like receptor profile (D2/5-HT2), it serves as a probe for antipsychotic overlap. Shorter half-life (~23 h) and low anticholinergic burden make it the preferred TCA for geriatric insomnia trials.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
CAS No. 138283-60-0
Cat. No. B1179170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimipramine Maleate
CAS138283-60-0
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYDGHCKHAXOUQOS-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>61.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Trimipramine Maleate (CAS 138283-60-0): Baseline Pharmacological Identity and Procurement-Relevant Compound Class Context


Trimipramine maleate is the maleate salt of trimipramine, a dibenzazepine-derived tricyclic antidepressant (TCA) first approved in 1979 [1]. It is a 5-HT receptor antagonist, with pKi binding values of 6.39, 8.10, and 4.66 for 5-HT1C, 5-HT2, and 5-HT1A receptors respectively, and acts as a potent histamine H1 receptor antagonist (Kd = 0.27 nM) [2][3]. Unlike most classical TCAs, trimipramine does not inhibit neuronal monoamine reuptake at clinically relevant concentrations, nor does it induce beta-adrenoceptor down-regulation [4]. This atypical pharmacology distinguishes it within the TCA class and has direct implications for scientific selection when specific neurobiological properties are required.

Why Trimipramine Maleate Cannot Be Interchanged with Imipramine, Amitriptyline, or Other TCAs Without Loss of Differentiated Properties


Generic substitution among tricyclic antidepressants is pharmacologically unsound because trimipramine possesses a receptor binding profile and clinical effect signature that diverge markedly from its structural analogs. In head-to-head clinical studies, trimipramine increased REM sleep and reduced nocturnal cortisol, while imipramine suppressed REM sleep and left cortisol unchanged [1]. Amitriptyline decreased platelet serotonin content by 57%, confirming robust 5-HT reuptake blockade, whereas trimipramine treatment left platelet serotonin unaltered — direct clinical evidence of a fundamentally different mechanism of antidepressant action [2]. Trimipramine's binding affinity profile at dopamine D2, 5-HT2, and alpha-1 adrenoceptors closely resembles that of the atypical antipsychotic clozapine rather than classical TCAs [3]. These differences are not incremental but qualitative, meaning that interchangeable substitution would eliminate the specific properties that define trimipramine's utility in research and clinical contexts.

Trimipramine Maleate: Quantified Differentiation Evidence Guide for Scientific Procurement Decisions


REM Sleep Preservation: Trimipramine Increases REM Sleep Whereas Imipramine and Other TCAs Suppress It

In a double-blind, 4-week clinical trial in 20 male inpatients with major depression, trimipramine enhanced rapid eye movement (REM) sleep and slow wave sleep, while imipramine suppressed REM sleep and showed no effect on slow wave sleep. Total sleep time and sleep efficiency index increased under trimipramine but not under imipramine [1]. This REM-sleep-sparing property was confirmed in a separate double-blind polysomnographic study in 55 patients with primary insomnia, where trimipramine at a mean dose of 100 mg significantly improved sleep efficiency (measured by polysomnography) without REM sleep suppression, in contrast to lormetazepam which altered sleep architecture [2]. In a geriatric depression trial comparing trimipramine with the SSRI fluoxetine, trimipramine increased sleep efficiency and total sleep time, whereas fluoxetine decreased REM sleep proportion and lengthened REM latency; no change in REM sleep parameters was observed in the trimipramine group [3].

Sleep architecture Polysomnography REM sleep preservation Antidepressant mechanism

Absent Serotonin Transporter Blockade In Vivo: Trimipramine Does Not Inhibit Platelet 5-HT Uptake Unlike Amitriptyline

In a 3-week double-blind parallel comparative study of trimipramine and amitriptyline in 34 hospitalized patients with major depression, platelet serotonin content was decreased by 57% in the amitriptyline group but remained unchanged in the trimipramine group [1]. This finding constitutes the first clinical evidence that trimipramine does not exert its antidepressant effect through 5-hydroxytryptamine (serotonin) reuptake blockade. Radioligand binding data confirm that trimipramine has only weak affinity for the serotonin transporter (SERT) — the reported Kd is 149 nM, which is orders of magnitude weaker than amitriptyline (SERT Ki ≈ 3.45 nM) [2].

Serotonin reuptake Platelet serotonin Mechanism of action TCA pharmacology

Clozapine-Mimetic Dopamine D2 and 5-HT2 Receptor Affinity: Evidence for Atypical Antipsychotic-Like Profile

In radioligand binding studies, D,L-trimipramine demonstrated high affinity (Ki 10-60 nM) for dopamine D2 receptors, 5-HT2 receptors, and alpha-1A/B adrenoceptors, with intermediate affinities (300-550 nM) for D1 and 5-HT1C receptors, and low affinities (>1000 nM) for 5-HT1A, 5-HT1D, and 5-HT3 receptors. This binding profile closely resembled that measured for the atypical antipsychotic clozapine [1]. In a separate publication, both trimipramine and clozapine were shown to have the same dissociation constant for D2 receptors and marked binding potencies for H1 receptors and muscarinic acetylcholine receptors [2]. An open clinical trial in 28 acute schizophrenic patients treated with trimipramine up to 400 mg/day showed that the BPRS total score improved from 58 ± 5 to 46 ± 18 (p < 0.05), suggesting antipsychotic efficacy [3]. In contrast, imipramine shows substantially weaker D2 binding (Ki ≈ 2,300 nM) [4].

Dopamine D2 receptor Antipsychotic potential Clozapine comparison Receptor binding

Shorter Elimination Half-Life Favoring Insomnia Indication Over Alternative Sedating Antidepressants

The terminal elimination half-life of trimipramine has been consistently reported as 23 hours (range 8-24 hours) following intravenous administration, with an oral bioavailability of approximately 41% and high plasma protein binding of approximately 95% [1][2]. This half-life is notably shorter than that of many comparator sedating antidepressants. Doxepin has a mean half-life of 17 hours for the parent compound, but its active metabolite nordoxepin has a half-life of 33-80 hours (mean 51 hours) [3]. Amitriptyline has a half-life of 10-28 hours but produces the active metabolite nortriptyline (half-life 18-44 hours) [4]. Imipramine has a half-life of 9-24 hours and is metabolized to the long-acting desipramine (half-life 12-54 hours) [5]. The absence of a long-acting active metabolite for trimipramine (its primary metabolite is desmethyl-trimipramine, which is then hydroxylated and conjugated) reduces the risk of drug accumulation with repeated dosing, providing a clinically meaningful pharmacokinetic advantage for insomnia and elderly patient populations [6].

Half-life Pharmacokinetics Insomnia treatment Drug accumulation risk

Milder Anticholinergic Side-Effect Profile Relative to Amitriptyline in Controlled Clinical Comparison

In a controlled comparison of trimipramine and amitriptyline in depressed patients, trimipramine-treated patients showed a trend toward fewer side effects than amitriptyline-treated patients, and showed significantly more improvement at week 2 [1]. Amitriptyline carries an Anticholinergic Cognitive Burden (ACB) scale score of 3 (high), reflecting its potent muscarinic receptor blockade (Ki values of 11-24 nM at M1-M5 subtypes) [2]. Trimipramine binds to muscarinic acetylcholine receptors with a Kd of 58 nM [3], which is approximately 3-5 fold weaker than amitriptyline's muscarinic affinity. Clinically, trimipramine contributes mild anticholinergic effects compared to drugs like amitriptyline, making it a preferable choice for older adults or patients sensitive to anticholinergic adverse effects [4].

Anticholinergic burden Side-effect profile Tolerability Geriatric consideration

Non-Inferior Efficacy as Monotherapy in Delusional Depression Versus Amitriptyline Plus Haloperidol Combination

In a double-blind multicenter trial comparing trimipramine monotherapy (n=24) to the combination of amitriptyline plus haloperidol (standard treatment, ST, n=24) in patients with delusional depression, the Hamilton Depression Rating Scale (HAMD, 24-item) decreased from 35.7 ± 8.6 to 9.4 ± 8.3 in the trimipramine group and from 35.7 ± 8.3 to 11.8 ± 9.0 in the combination group after six weeks. Trimipramine monotherapy was non-inferior to the amitriptyline/haloperidol combination in decreasing the HAMD score [1][2]. The advantage of monotherapy is the avoidance of haloperidol, thereby eliminating the risk of extrapyramidal side effects and simplifying the treatment regimen.

Delusional depression Monotherapy HAMD score Antipsychotic-sparing

Trimipramine Maleate (CAS 138283-60-0): Prioritized Research and Industrial Application Scenarios Based on Quantified Differentiation


Sleep Architecture Research in Depression: REM-Sleep-Sparing Antidepressant Studies

Trimipramine maleate is the compound of choice for polysomnographic studies investigating the relationship between antidepressant efficacy and REM sleep. Unlike imipramine, fluoxetine, and most other antidepressants, trimipramine preserves or enhances REM sleep while producing comparable antidepressant efficacy [1]. In double-blind polysomnographic trials, trimipramine 100-200 mg/day increased sleep efficiency and total sleep time without suppressing REM sleep, confirmed in both major depression and primary insomnia populations [2][3]. This property allows researchers to dissociate REM sleep changes from therapeutic response, a critical methodological requirement that no other TCA or SSRI satisfies. The absence of rebound insomnia upon withdrawal further supports its use in sleep continuity studies [4].

Mechanism-of-Action Studies Dissociating Monoamine Reuptake from Antidepressant Response

Trimipramine maleate is uniquely suited for experimental paradigms that require antidepressant efficacy without confounding monoamine reuptake inhibition. The first clinical evidence — a double-blind comparison with amitriptyline — demonstrated that trimipramine produced rapid, significant clinical improvement in major depression while platelet serotonin content remained unchanged, in contrast to the 57% reduction observed with amitriptyline [5]. This finding, combined with radioligand data showing weak SERT, NET, and DAT binding (Kd values of 149 nM, 2,450 nM, and 3,780 nM respectively), establishes trimipramine as a validated tool for testing non-monoaminergic hypotheses of antidepressant action [6].

Antipsychotic Activity Screening and Dual-Indication Depression-Psychosis Models

For research programs exploring the overlap between antidepressant and antipsychotic pharmacology, trimipramine's receptor binding profile — which closely resembles that of clozapine at D2, 5-HT2, and alpha-1 adrenoceptors — makes it a high-value probe compound [7]. Trimipramine demonstrated antipsychotic efficacy in an open trial of 28 acute schizophrenic patients (BPRS improvement from 58 ± 5 to 46 ± 18, p < 0.05) and showed non-inferiority to amitriptyline/haloperidol combination in delusional depression as monotherapy [8][9]. Procurement of trimipramine maleate is indicated for studies evaluating D2/5-HT2 antagonist mechanisms in mood disorders with psychotic features, where other TCAs lack sufficient D2 occupancy.

Geriatric Depression and Insomnia Clinical Trials Requiring Favorable Tolerability and PK Profiles

Trimipramine maleate is prioritized for geriatric clinical trials based on its combination of a shorter effective half-life (approximately 23 hours), absence of long-acting active metabolites, and a milder anticholinergic burden relative to amitriptyline [10][11]. In a head-to-head geriatric study against fluoxetine, trimipramine significantly improved sleep efficiency, total sleep time, stage 2 sleep, and reduced wake time without altering REM sleep parameters [3]. Compared with doxepin — whose metabolite nordoxepin has a half-life of up to 80 hours — trimipramine's more predictable pharmacokinetics reduce the risk of drug accumulation in elderly populations, directly supporting its selection for insomnia trials in aging cohorts [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimipramine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.